3-methylspiro[3.3]heptan-1-one
Description
Spiro[3.3]heptan-1-one is a bicyclic ketone characterized by two fused three-membered rings sharing a central spiro carbon. These modifications influence physical properties, reactivity, and applications .
Properties
CAS No. |
2142237-05-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds through a nucleophilic addition to the cyclopropanone formed in situ, followed by a strain-relocating semipinacol rearrangement in the presence of acid . The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the methyl group or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methylspiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-methylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its strained ring system. The spirocyclic structure allows for unique interactions with enzymes and receptors, potentially leading to enzyme inhibition or activation. The compound’s reactivity is largely driven by the strain in the cyclopropane ring, which can undergo rearrangement or cleavage under specific conditions .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key Observations
Substituent Impact on Molecular Weight :
- Halogenation (e.g., bromophenyl in ) increases molecular weight significantly (265.1 g/mol), enhancing lipophilicity.
- Heteroatom introduction (e.g., nitrogen in or oxygen in ) alters polarity and hydrogen-bonding capacity.
Synthetic Utility :
- 3,3-Dimethyl derivatives serve as intermediates in complex cascade reactions, such as tricyclobutane synthesis .
- Iodinated analogues (e.g., rel-(4S,5S)-5-iodospiro[3.3]heptan-1-one) are synthesized via stereoselective methods with moderate yields (38–50%) .
Physicochemical Properties :
- Methoxy and methyl groups () reduce solubility in aqueous media but improve stability in organic solvents.
- Amine-containing derivatives () exhibit higher boiling points due to intermolecular hydrogen bonding.
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
